Technical Profile: 10-Hydroxy-2-decanone (CAS 35295-48-8)
Technical Profile: 10-Hydroxy-2-decanone (CAS 35295-48-8)
The following technical guide provides an in-depth analysis of 10-Hydroxy-2-decanone (CAS 35295-48-8), a specific saturated keto-alcohol often confused with its unsaturated analogue, Queen Bee Acid (10-HDA).
Chemical Properties, Synthesis, and Biological Significance[1][2][3]
Executive Summary
10-Hydroxy-2-decanone (also known as 10-hydroxydecan-2-one) is a bifunctional lipid mediator featuring a terminal hydroxyl group and a methyl ketone moiety. While structurally related to (E)-10-hydroxy-2-decenoic acid (10-HDA) —the primary lipid in Royal Jelly—this saturated ketone exhibits distinct physicochemical properties and biological roles.[1][2]
Unlike 10-HDA, which functions as a caste-determining pheromone in honey bees (Apis mellifera), 10-hydroxy-2-decanone has been identified as a bioactive component in the venom of thief ants (Megalomyrmex spp.), where it functions as a repellent allomone. Its synthesis and characterization are critical for researchers investigating hymenopteran chemical ecology and the development of lipid-based antimicrobial or repellent agents.
Chemical Identity & Physicochemical Profile[1][2][5][6][7][8][9][10][11][12]
This molecule is characterized by a 10-carbon saturated chain with oxidation at the C2 (ketone) and C10 (alcohol) positions.
| Property | Data | Notes |
| CAS Registry Number | 35295-48-8 | Distinct from 10-HDA (CAS 14113-05-4) |
| IUPAC Name | 10-Hydroxydecan-2-one | |
| Molecular Formula | C₁₀H₂₀O₂ | Saturated |
| Molecular Weight | 172.26 g/mol | |
| Appearance | White to off-white solid | Waxy consistency at RT [1] |
| Solubility | Soluble in EtOH, CHCl₃, EtOAc | Sparingly soluble in water |
| Boiling Point | ~140–150 °C @ 0.1 mmHg | Extrapolated from derivatives |
| Key Functional Groups | Methyl Ketone (C2), Primary Alcohol (C10) | Allows dual-end functionalization |
Synthetic Pathways
The most efficient and chemically precise route to 10-hydroxy-2-decanone is the Wacker-Type Oxidation of terminal alkenes. This method avoids the over-oxidation often seen with strong oxidants (e.g., Jones reagent) and provides high regioselectivity for the methyl ketone.
Protocol: Pd/Fe-Catalyzed Wacker Oxidation
Source: Adapted from Tsuji et al. and ACS Omega (2023) [1].
Reaction Logic: This protocol utilizes a Palladium(II) catalyst regenerated by an Iron(III) co-catalyst using molecular oxygen as the terminal oxidant. This "green" approach minimizes hazardous waste compared to traditional CuCl-based Wacker systems.
Reagents:
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Substrate: 9-Decen-1-ol (Terminal alkene precursor)
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Catalyst: PdCl₂ (2 mol%)
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Co-Catalyst: Fe(III) Citrate (2 mol%)
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Solvent: Dimethoxyethane (DME) / Water (3:1 v/v)
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Atmosphere: O₂ (1 atm, balloon)
Step-by-Step Methodology:
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Setup: In a round-bottom flask, dissolve PdCl₂ and Fe(III) citrate in a mixture of DME and water.
-
Activation: Purge the system with O₂ and maintain under a balloon of O₂.
-
Addition: Slowly add 9-decen-1-ol via syringe pump over 5–15 hours. Slow addition is critical to prevent isomerization of the terminal alkene to an internal alkene.
-
Reaction: Stir at room temperature (25°C) for an additional 1 hour after addition is complete.
-
Workup: Extract with ethyl acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Purification: Flash column chromatography (Silica gel, Hexane:EtOAc 2:1).
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Yield: Expect ~92% yield of 10-hydroxy-2-decanone as a white solid.
Visualization: Synthesis Workflow
Caption: Regioselective Wacker oxidation converting the terminal alkene of 9-decen-1-ol to the methyl ketone of 10-hydroxy-2-decanone.
Analytical Characterization (Spectroscopy)
Verification of CAS 35295-48-8 requires distinguishing it from its isomers (e.g., 9-hydroxy-2-decanone) and the unsaturated acid (10-HDA).
Nuclear Magnetic Resonance (NMR)
Data derived from purified samples in CDCl₃ [1, 2].[1][3]
| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| ¹H | 2.13 | Singlet (s) | 3H | -C(O)CH₃ | Characteristic methyl ketone signal |
| ¹H | 2.42 | Triplet (t) | 2H | -CH₂-C(O)- | Alpha-methylene protons |
| ¹H | 3.62 | Triplet (t) | 2H | -CH₂ -OH | Terminal hydroxymethylene |
| ¹H | 1.53–1.61 | Multiplet (m) | 4H | β-CH₂ positions | Shielded chain segments |
| ¹H | 1.25–1.35 | Multiplet (m) | 8H | Bulk chain | Internal methylene chain |
| ¹³C | 208.7 | Singlet | - | C=O | Carbonyl carbon (Ketone) |
| ¹³C | 63.0 | Singlet | - | C -OH | Alcohol carbon |
| ¹³C | 43.8 | Singlet | - | C -C=O[4][5] | Alpha-carbon |
| ¹³C | 29.9 | Singlet | - | C H₃-C=O | Methyl carbon |
Mass Spectrometry (GC-MS)
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Molecular Ion [M]+: m/z 172 (Weak/Absent due to fragmentation)
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Base Peak: m/z 58
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Secondary Peaks: m/z 43 (Acetyl group, CH₃CO⁺), m/z 71.
Biological Activity & Context[2][10][14][15]
While often overshadowed by 10-HDA, 10-hydroxy-2-decanone plays a specific role in hymenopteran chemical warfare.
Thief Ant Venom (Megalomyrmex)
Research indicates that 10-hydroxy-2-decanone is a component of the venom alkaloids in Megalomyrmex species (e.g., M. mondabora).
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Function: It acts as a repellent allomone or "propaganda substance." When raiding the nests of fungus-growing ants, Megalomyrmex ants release this compound to confuse or repel the host workers, allowing them to steal brood or fungus garden resources without engaging in lethal combat [3].
Relationship to Royal Jelly
In honey bees (Apis mellifera), the primary lipid is 10-HDA (Acid).[1] 10-Hydroxy-2-decanone is considered a metabolic intermediate or minor constituent.
-
Metabolic Pathway: It is likely derived from the oxidation of 10-hydroxydecanoic acid or the hydration of dec-9-yn-2-one derivatives, though it does not share the "Queen Mandibular Pheromone" status of 9-ODA.
Visualization: Biological Context
Caption: Functional divergence between the ketone (ant venom) and the acid (bee pheromone).
References
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Tsuji, J., et al. (2023). "Palladium/Iron-Catalyzed Wacker-Type Oxidation of Aliphatic Terminal and Internal Alkenes Using O2." ACS Omega. Available at: [Link]
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Kobe University Research. (2025). "Independent phospholipase A2 toward truncated-oxidized phospholipids." Chemical Reviews / Kobe U Repository. Available at: [Link]
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Jones, T.H., et al. (2015). "Alkaloid Venom Weaponry of Three Megalomyrmex Thief Ants." Journal of Chemical Ecology. Available at: [Link]
-
PubChem Database. "2-Decanone (Related Isomer Data)." National Library of Medicine. Available at: [Link]
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. Biosynthesis of 10-Hydroxy-2-decenoic Acid through a One-Step Whole-Cell Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. antwiki.org [antwiki.org]
- 4. 2-Decanone | C10H20O | CID 12741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 10-Hydroxy-2-decenoic acid (14113-05-4) 1H NMR spectrum [chemicalbook.com]
- 6. theses.gla.ac.uk [theses.gla.ac.uk]
- 7. youtube.com [youtube.com]
- 8. theses.gla.ac.uk [theses.gla.ac.uk]


